![molecular formula C8H15NO2 B3039795 (1R,3S)-Methyl 3-aminocyclohexanecarboxylate CAS No. 1334036-99-5](/img/structure/B3039795.png)
(1R,3S)-Methyl 3-aminocyclohexanecarboxylate
Overview
Description
(1R,3S)-Methyl 3-aminocyclohexanecarboxylate, also known as MACH, is an important organic compound that has been widely used in scientific research and laboratory experiments. It is a derivative of cyclohexanecarboxylic acid, and is a colorless, odorless, and tasteless solid. MACH has a variety of uses in scientific research and laboratory experiments, due to its unique structure and properties.
Scientific Research Applications
- Chirality plays a crucial role in drug development and materials science. Researchers use (1R,3S)-methyl 3-aminocyclohexanecarboxylate as a chiral building block to create complex molecules with specific stereochemistry. Its unique structure allows for the synthesis of enantiomerically pure compounds, which is essential for drug design and catalysis .
- The tert-butyl (Boc) protecting group on the amino group of this compound makes it useful in peptide synthesis. Chemists employ it to protect amino acids during solid-phase peptide assembly. After peptide elongation, the Boc group can be selectively removed, allowing for further modifications or cyclization .
- (1R,3S)-Methyl 3-aminocyclohexanecarboxylate serves as a versatile organocatalyst. It participates in various asymmetric reactions, such as Michael additions, Mannich reactions, and Diels-Alder reactions. Its chiral center influences the stereochemistry of the products, making it valuable in synthetic chemistry .
- Researchers have explored the compound’s reactivity in cycloaddition reactions. For instance, it can undergo asymmetric cycloaddition with cyclopentadiene to form chiral cyclopentanol derivatives. These reactions allow the construction of complex molecular frameworks with high stereoselectivity .
- Although specific drug candidates based on (1R,3S)-methyl 3-aminocyclohexanecarboxylate are not widely reported, its chiral nature and structural features make it an interesting starting point for designing new pharmaceuticals. Researchers may explore modifications to enhance bioactivity or selectivity .
- The cyclohexane ring and amino group in this compound can be incorporated into polymer structures. Researchers investigate its use in designing functional polymers, such as those with controlled stereochemistry, biodegradability, or specific mechanical properties .
Asymmetric Synthesis and Chiral Building Blocks
Peptide and Protein Chemistry
Organocatalysis
Cycloaddition Reactions
Medicinal Chemistry
Materials Science and Polymer Chemistry
properties
IUPAC Name |
methyl (1R,3S)-3-aminocyclohexane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)6-3-2-4-7(9)5-6/h6-7H,2-5,9H2,1H3/t6-,7+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMITUCIAZVHCG-RQJHMYQMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCC[C@@H](C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3S)-Methyl 3-aminocyclohexanecarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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